Cletoquina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Scientific Research Applications

Chemistry:

- Reference Compound: Cletoquine serves as a reference compound in studies examining the metabolism of antimalarial drugs and their metabolites. Its role in understanding cytochrome P450 enzyme activity is crucial for drug development and safety assessments.

Biology:

- Antiviral Properties: Research indicates that Cletoquine has potential antiviral effects, particularly against viruses such as chikungunya. Studies have shown that it can inhibit viral replication by interfering with cellular pathways essential for viral entry and propagation.

Medicine:

- Autoimmune Diseases: Cletoquine is being investigated for its efficacy in treating autoimmune conditions like rheumatoid arthritis and lupus erythematosus. Its immunomodulatory effects may provide therapeutic benefits by reducing inflammation and modulating immune responses .

Industry:

- Drug Development: The compound is utilized in the development of new antimalarial and antiviral drugs. Its mechanisms of action, including inhibition of heme polymerase in malaria parasites, make it a valuable candidate for further exploration in pharmaceutical research.

Case Studies and Research Findings

| Study | Focus | Findings | Year |

|---|---|---|---|

| Farias et al. | Chikungunya Virus | Cletoquine significantly inhibited chikungunya virus replication in vitro. | 2013 |

| Huang et al. | COVID-19 | Evaluated the effectiveness of Cletoquine in COVID-19 treatment; showed potential for virological cure. | 2020 |

| McCarthy et al. | Autoimmune Disorders | Demonstrated Cletoquine's role in modulating immune responses in systemic lupus erythematosus patients. | 2017 |

Mecanismo De Acción

La Cletoquina ejerce sus efectos a través de varios mecanismos:

Acción Antimalárica: La this compound inhibe la acción de la hemopolimerasa en los trofozoítos maláricos, evitando la conversión de la hemoglobina en hemozoína.

Acción Antiviral: Se ha demostrado que la this compound inhibe la replicación del virus del chikungunya interfiriendo con la síntesis de proteínas virales.

Tratamiento de Enfermedades Autoinmunes: La this compound modula la respuesta inmunitaria inhibiendo la producción de citocinas proinflamatorias y reduciendo la actividad de las células inmunitarias.

Análisis Bioquímico

Biochemical Properties

Cletoquine interacts with various enzymes, proteins, and other biomolecules. It is produced in the liver by the interaction of Hydroxychloroquine with the enzymes CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The nature of these interactions involves the metabolic transformation of Hydroxychloroquine into Cletoquine .

Cellular Effects

Cletoquine has the ability to act against the chikungunya virus (CHIKV), indicating its influence on viral cellular processes

Molecular Mechanism

The molecular mechanism of Cletoquine involves its interaction with biomolecules and its ability to act against the chikungunya virus (CHIKV)

Metabolic Pathways

Cletoquine is involved in the metabolic pathways of Hydroxychloroquine, where it is produced in the liver by the interaction of Hydroxychloroquine with the enzymes CYP2D6, CYP3A4, CYP3A5, and CYP2C8 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Cletoquina se sintetiza a través de la N-desetilación oxidativa de la Hidroxicloroquina. Esta reacción es catalizada por las enzimas del citocromo P450 en el hígado . El proceso implica la eliminación de un grupo etilo de la Hidroxicloroquina, lo que resulta en la formación de this compound.

Métodos de Producción Industrial

La producción industrial de this compound sigue principios similares a su síntesis de laboratorio. El proceso implica el uso de biorreactores a gran escala que contienen las enzimas del citocromo P450 necesarias para catalizar la N-desetilación de la Hidroxicloroquina. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Cletoquina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La this compound puede oxidarse aún más para producir otros metabolitos.

Reducción: Puede sufrir reacciones de reducción en condiciones específicas.

Sustitución: La this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos de this compound, así como derivados sustituidos con diferentes grupos funcionales .

Comparación Con Compuestos Similares

La Cletoquina está estrechamente relacionada con varios otros compuestos, incluyendo:

Cloroquina: Tanto la this compound como la Cloroquina son derivados de la quinolina con propiedades antimaláricas.

Hidroxicloroquina: La this compound es un importante metabolito activo de la Hidroxicloroquina y comparte muchas de sus propiedades terapéuticas.

La singularidad de la this compound radica en su amplio espectro de actividad, que incluye propiedades antimaláricas, antivirales y potenciales para el tratamiento de enfermedades autoinmunes, lo que la convierte en un compuesto versátil para la investigación científica y las aplicaciones terapéuticas.

Actividad Biológica

Cletoquine is a synthetic derivative of chloroquine, belonging to the class of 4-aminoquinolines. This compound has garnered interest for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article provides a comprehensive overview of Cletoquine's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Cletoquine exhibits multiple mechanisms of action that contribute to its biological activity:

- Antimalarial Activity : Similar to chloroquine, Cletoquine acts primarily by accumulating in the food vacuole of Plasmodium species, raising the pH and disrupting hemoglobin degradation. This leads to the accumulation of toxic heme, which is lethal to the parasite .

- Antiviral Properties : Cletoquine has been investigated for its antiviral effects against viruses such as SARS-CoV-2. It is believed to inhibit viral entry by interfering with glycosylation of cellular receptors and modulating autophagy pathways .

- Anticancer Effects : The compound has shown promise in cancer therapy by inducing apoptosis in tumor cells and inhibiting autophagy. Cletoquine's ability to disrupt lysosomal function may enhance the efficacy of other anticancer agents .

In Vitro Studies

A variety of in vitro studies have demonstrated Cletoquine's efficacy against different pathogens and cancer cell lines:

- Antimalarial Activity : In studies involving P. falciparum, Cletoquine exhibited IC50 values comparable to those of chloroquine, indicating potent antimalarial effects against both sensitive and resistant strains .

- Antiviral Studies : Research indicates that Cletoquine can inhibit SARS-CoV-2 replication in vitro, with mechanisms involving interference with viral entry and replication processes .

Clinical Case Studies

Several clinical trials have explored the efficacy of Cletoquine in treating various conditions:

- COVID-19 Trials : Preliminary data from trials indicated that Cletoquine may reduce viral load in COVID-19 patients, although results have been inconsistent across different studies. For instance, one study reported a significant reduction in hospital stay duration among patients treated with Cletoquine compared to standard care .

| Study | Country | Patients | Treatment | Outcomes |

|---|---|---|---|---|

| Borba et al. | Brazil | 81 | HCQ 600 mg bid | 39% lethality (high dose) |

| Gautret et al. | France | 80 | HCQ + AZM | 93% viral clearance at Day 8 |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of Cletoquine indicates good oral bioavailability, with a half-life conducive for once-daily dosing. However, potential side effects such as QT prolongation have been observed, necessitating careful monitoring during treatment .

Propiedades

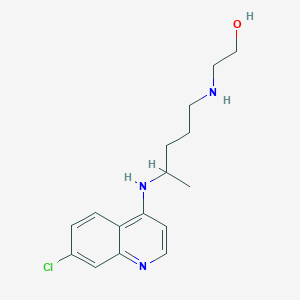

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFICNUNWUREFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863361 | |

| Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-15-1 | |

| Record name | (±)-Desethylhydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cletoquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLETOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CVD213TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions other Chloroquine derivatives like Hydroxychloroquine. How does the structure of Cletoquine compare, and could this impact its activity?

A: While the research highlights the binding affinity of Cletoquine and compares it favorably to Hydroxychloroquine, it doesn't delve into the specific structural comparisons affecting their activity []. Exploring these structural nuances and their impact on binding interactions would require a more in-depth analysis involving additional computational studies and comparisons with experimental data. This information could be crucial for understanding the structure-activity relationship and designing more potent and selective inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.